3-Bromo-5-(oxazol-5-yl)aniline
Overview
Description
3-Bromo-5-(oxazol-5-yl)aniline is a heterocyclic compound that features both a bromine atom and an oxazole ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(oxazol-5-yl)aniline typically involves the formation of the oxazole ring followed by bromination and subsequent coupling with aniline. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . The bromination can be achieved using N-bromosuccinimide (NBS) under mild conditions . The final coupling step can be performed using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(oxazol-5-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in cross-coupling reactions.
Tosylmethyl Isocyanide (TosMIC): Used in the synthesis of the oxazole ring.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives and oxazole-containing compounds, which can be further functionalized for specific applications.
Scientific Research Applications
3-Bromo-5-(oxazol-5-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(oxazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-oxazolyl)aniline
- 4-Bromo-2-(oxazol-5-yl)aniline
- 5-Bromo-2-(oxazol-5-yl)aniline
Uniqueness
3-Bromo-5-(oxazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of specialized materials and pharmaceuticals .
Biological Activity
3-Bromo-5-(oxazol-5-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 273.09 g/mol. The compound features a bromine atom and an oxazole ring, which are crucial for its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially leading to antimicrobial or anticancer effects.
- Receptor Modulation : It may act as a modulator for receptors involved in drug metabolism and pharmacokinetics, such as the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which play significant roles in liver function and xenobiotic metabolism .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoxazole have shown activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MICs) reported for active compounds . The presence of the oxazole moiety is believed to enhance these activities.
Anticancer Activity
Studies have demonstrated that several oxazole derivatives possess cytotoxic effects against cancer cell lines. For example, certain benzoxazole derivatives have been reported to selectively target cancer cells while sparing normal cells . The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. Results indicated that compounds with specific substituents exhibited enhanced activity against E. coli, with MIC values ranging from 10 to 50 µg/mL depending on the structural modifications .
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
A | 10 | E. coli |
B | 20 | B. subtilis |
C | 50 | Pichia pastoris |
Study 2: Anticancer Effects
Another investigation focused on the cytotoxic effects of oxazole derivatives against breast cancer cell lines (MCF-7). The study found that certain modifications to the oxazole structure significantly increased cytotoxicity, with IC values as low as 15 µM for some derivatives .
Compound | IC (µM) | Cell Line |
---|---|---|
D | 15 | MCF-7 |
E | 30 | MDA-MB-231 |
Properties
IUPAC Name |
3-bromo-5-(1,3-oxazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZNOKGMZOAYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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